
Acide (1,3-bis(méthoxyméthyl)-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .Applications De Recherche Scientifique
Protodéboronation catalytique
1,3-Bis(méthoxyméthyl)-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-yl: l'acide boronique a trouvé une utilité dans les réactions de protodéboronation catalytique. Alors que les esters boroniques sont couramment utilisés en synthèse organique, leur protodéboronation (élimination de la partie boronique) est moins explorée. Cependant, ce composé permet une protodéboronation efficace des esters boroniques alkyliques primaires, secondaires et tertiaires en utilisant une approche radicalaire. Notamment, il permet une hydrométhylation formelle anti-Markovnikov des alcènes, une transformation précieuse .
Catalyseur d'amidation
Les dérivés du bore, y compris les acides boroniques, sont apparus comme des catalyseurs efficaces pour la formation d'amides. En particulier, l'acide 1,3-bis(méthoxyméthyl)-2,4-dioxo-1,2,3,4-tétrahydropyrimidin-5-ylboronique peut faciliter les amidations catalytiques directes à partir de dérivés d'acides carboxyliques et d'esters. Ces réactions se produisent dans des conditions plus douces, même en présence de substrats sensibles et fonctionnalisés .
Réactions de déméthylation
La partie boronique du composé joue un rôle crucial dans les réactions de déméthylation. Lorsqu'il est utilisé comme catalyseur aux côtés du bromure d'hydrogène ou du tribromure de bore (BBr3), il déméthyle efficacement les composés organiques, conduisant à la synthèse de m-aryloxyphénols. La coordination du bore avec les sites riches en électrons améliore le résultat de ces réactions .
Mécanisme D'action
The mechanism of action of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is not yet fully understood. However, it is believed that (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid to form complexes with other molecules, such as metal ions. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been found to be useful in the synthesis of organometallic compounds, as it can act as a ligand in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid are not yet fully understood. However, it has been found to be useful in the synthesis of a variety of drugs, which suggests that it may have some biological activity. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been found to be useful in the synthesis of peptide-based drugs, which suggests that it may have some effect on cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is stable and can be stored for long periods of time without degrading. Furthermore, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid has been found to be useful in a variety of reactions, which makes it a versatile reagent.
However, there are some limitations to using (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in laboratory experiments. For example, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is a strong acid, which means that it can cause skin and eye irritation if it is not handled properly. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid is toxic if ingested, so it should be handled with care.
Orientations Futures
The potential future directions for research involving (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid are numerous. One potential direction is to further study its potential applications in medicinal chemistry and biochemistry. In addition, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid could be studied for its potential applications in the field of materials science, as it could be used to synthesize a variety of materials. Furthermore, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid could be studied for its potential applications in the field of nanotechnology, as it could be used to create nanostructures. Finally, (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid could be studied for its potential applications in the field of catalysis, as it could be used to catalyze a variety of reactions.
Méthodes De Synthèse
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid can be synthesized using a variety of methods. One popular method involves the reaction of 2-chloro-4-nitrobenzoic acid with sodium borohydride in the presence of a base. This reaction yields (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid in good yields. Other methods of synthesis include the reaction of (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid with a variety of organic compounds, such as phenols, amines, and thiols.
Safety and Hazards
Propriétés
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNFSMDERGTIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681653 |
Source


|
| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-16-3 |
Source


|
| Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


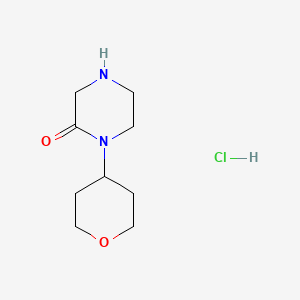
![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)
![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)
![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)
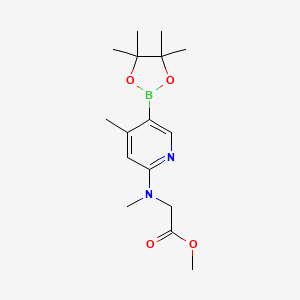
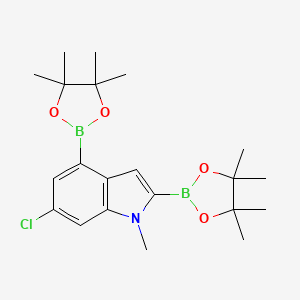
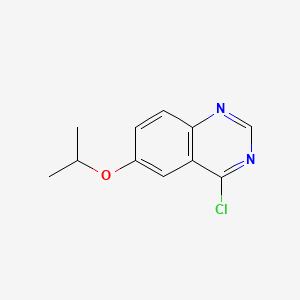
![t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate](/img/structure/B577556.png)

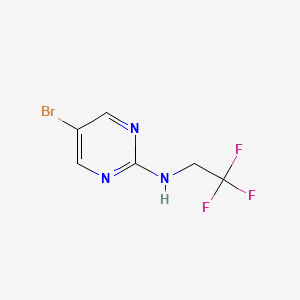
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)